(S)-7-Hydroxywarfarin is a major, inactive metabolite of the anticoagulant drug warfarin. It is formed primarily through the stereoselective metabolism of (S)-warfarin by the cytochrome P450 enzyme, CYP2C9. [, , , , ]
(S)-7-Hydroxywarfarin is derived from (S)-warfarin, which is synthesized from various precursors in pharmaceutical settings. The metabolic pathway involves hydroxylation at the 7-position of the warfarin molecule, facilitated predominantly by the CYP2C9 enzyme in the liver. This transformation is part of a broader metabolic process that includes several other hydroxylated metabolites.
(S)-7-Hydroxywarfarin belongs to the class of compounds known as hydroxycoumarins. It is classified as a secondary metabolite and is recognized for its role in anticoagulation therapy as well as its potential implications in drug interactions and personalized medicine.
The synthesis of (S)-7-hydroxywarfarin can be achieved through several methods, primarily focusing on asymmetric synthesis techniques. One notable approach involves the use of chiral catalysts to selectively produce the (S)-enantiomer from racemic warfarin.
(S)-7-Hydroxywarfarin has a complex molecular structure characterized by a coumarin backbone with a hydroxyl group at the 7-position. The molecular formula is C_19H_18O_4, and it features a chiral center at the 3-position.
(S)-7-Hydroxywarfarin undergoes various chemical reactions, primarily involving conjugation and further hydroxylation:
(S)-7-Hydroxywarfarin acts as an active metabolite contributing to the anticoagulant effects of warfarin by inhibiting vitamin K epoxide reductase, which is essential for synthesizing clotting factors II, VII, IX, and X.
Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to quantify (S)-7-hydroxywarfarin in biological samples due to its significance in pharmacokinetic studies.
(S)-7-Hydroxywarfarin (IUPAC name: 2,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-4H-chromen-4-one) belongs to the 4-hydroxycoumarin class. Its core structure comprises a benzopyran-4-one scaffold with hydroxyl substituents at the C7 position of the coumarin ring and the C4 position (lactone carbonyl tautomerizes to the 4-hydroxy form). A key structural feature is the 3-(3-oxo-1-phenylbutyl) side chain attached at the C3 position of the coumarin nucleus [4] [5] [9]. The defining element of isomeric specificity is the chiral center at C9 (formerly C1' of the side chain), where the hydrogen atom, benzyl group, acetonyl group, and the coumarin attachment point form a stereogenic tetrahedral carbon. In the (S)-enantiomer, the absolute configuration is designated as S at this chiral center [4] [9].
The functional groups within (S)-7-Hydroxywarfarin dictate its physicochemical behavior, influencing its analytical handling, metabolic fate, and distribution. Key properties include:
Table 1: Key Physicochemical Properties of (S)-7-Hydroxywarfarin
Property | Value/Description | Source/Reference |
---|---|---|
Molecular Formula | C₁₉H₁₆O₅ | [1] [3] [4] |
Molecular Weight | 324.33 g/mol | [4] [9] |
Melting Point | 220 °C | [5] [7] [8] |
Solubility (Water) | Low (0.0279 mg/mL predicted) | [4] [9] |
Solubility (DMSO) | Soluble | [5] [7] [8] |
Solubility (Methanol) | Slightly soluble | [9] |
pKa (Strongest Acidic) | ~5.42 (predicted, phenolic OH) | [4] |
Calculated LogP | 2.72 - 3.22 | [4] [9] |
Storage Temperature | 2-8°C | [5] [7] [8] |
Spectroscopic techniques provide fingerprints for identifying (S)-7-Hydroxywarfarin and elucidating its structure.
Table 2: Key Spectroscopic Signatures of (S)-7-Hydroxywarfarin
Technique | Key Features | Application/Note |
---|---|---|
Mass Spectrometry (MS) | [M-H]⁻: m/z 323.1023 (Monoisotopic)Major Fragments: m/z 305.09, 281.08, 175.04CCS ([M-H]⁻): 169.12 ŲCCS ([M+H]+): 171.48 ŲCCS ([M+Na]+): 178.19 Ų | Identification, Quantification (LC-MS/MS)Ion Mobility Prediction |
UV-Vis Spectroscopy | λₘₐₓ ≈ 305 nm (High molar absorptivity) | HPLC-UV Detection [2] [10] |
NMR Spectroscopy | ¹H NMR: Characteristic signals for Ar-H, -CH(CH₂C₆H₅)C(O)CH₃ (~4.5-5.0 ppm), -C(O)CH₃ (~2.2 ppm), OH (exchangeable)¹³C NMR: Lactone C=O (~160-165 ppm), Ketone C=O (~205 ppm), Ar-C, Aliphatic C | Structural Confirmation (Limited experimental data provided in sources) |
The separation and detection of (S)-7-Hydroxywarfarin, particularly from its (R)-antipode and other metabolites, are crucial for pharmacokinetic studies and CYP2C9 phenotyping. Its physicochemical properties dictate specific chromatographic requirements.
Table 3: Chromatographic Parameters for Enantioseparation of 7-Hydroxywarfarin
Parameter | Value/Condition | Significance |
---|---|---|
Chiral Column | Chiral CD-Ph | Essential for baseline resolution of enantiomers |
Mobile Phase | 0.5% KH₂PO₄ (pH 3.5): Methanol (41:59, v/v) | Optimal composition for enantiomer separation and peak shape |
Flow Rate | 0.5 mL/min | Standard flow for analytical separation |
Detection | UV @ 305 nm | Specific detection based on chromophore |
Sample Prep (Plasma) | SPE (Oasis HLB Cartridge) | High recovery (>91.8%), good selectivity, clean extracts |
LLOQ (per enantiomer) | 2.5 ng/mL | High sensitivity suitable for clinical pharmacokinetics |
Key Application | Monitoring (S)-7-Hydroxywarfarin / (S)-Warfarin ratio in CYP2C9 phenotyping | Ratio ranges: 1.83–19.02 (CYP2C91/1), 17.02 (CYP2C93/3) [2] |
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4